trans,trans-1,4-Diacetoxy-1,3-butadiene

概要

説明

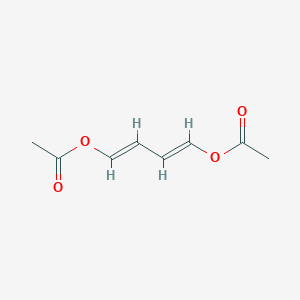

trans,trans-1,4-Diacetoxy-1,3-butadiene: is an organic compound with the molecular formula C8H10O4. It is characterized by the presence of two acetoxy groups attached to a butadiene backbone. This compound is often used in organic synthesis and research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene typically involves the acetylation of 1,3-butadiene. One common method is the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired trans,trans isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Synthetic Routes and Catalytic Diacetoxylation

The primary synthesis involves palladium-catalyzed diacetoxylation of 1,3-butadiene in acetic acid. Key findings include:

-

Catalyst System : A Pd/Te/C (8:1 ratio) catalyst achieves optimal activity at 90°C, yielding 75% trans-1,4-diacetoxy-2-butene, 14% cis-1,4-diacetoxy-2-butene, and 10% 3,4-diacetoxy-1-butene .

-

Reaction Kinetics :

Table 1: Product Distribution in Pd/Te-Catalyzed Diacetoxylation

| Product | Yield (mass %) | Selectivity (%) |

|---|---|---|

| trans-1,4-diacetoxy-2-butene | 15–17 | 48–50 |

| cis-1,4-diacetoxy-2-butene | 14 | 14 |

| 3,4-diacetoxy-1-butene | 10 | ~40 |

An alternative synthesis involves thermolysis of trans-7,8-diacetoxybicyclo[4.2.0]octa-2,4-diene with dimethyl acetylenedicarboxylate, yielding 41–49% pure product after recrystallization .

Mechanistic Pathways

Two mechanisms are proposed for Pd-catalyzed diacetoxylation:

-

m-Allyl Intermediate Mechanism :

-

Electrophilic Addition Pathway :

Downstream Chemical Transformations

trans,trans-1,4-Diacetoxy-1,3-butadiene serves as a precursor for:

-

1,4-Butanediol : Hydrolysis under acidic or basic conditions followed by hydrogenation .

-

Tetrahydrofuran (THF) : Cyclization via dehydration catalyzed by alumina at 270 bar .

-

γ-Butyrolactone : Oxidation of 1,4-butanediol with oxygen or peroxides .

Comparative Reactivity in Acetoxylation

The compound’s reactivity is influenced by:

-

Substrate Concentration : Higher butadiene concentrations favor 3,4-diacetoxy-1-butene due to steric effects .

-

Solvent Polarity : Acetic acid stabilizes charged intermediates, enhancing reaction rates .

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing acetic acid and forming polymeric byproducts .

-

Storage : Stable under inert gas at low temperatures (−20°C) .

Challenges and Optimizations

-

Catalyst Deactivation : Pd/Te/C catalysts degrade over time due to tellurium leaching; regeneration methods are under study .

-

Selectivity Control : Modifying ligand environments (e.g., phosphites) improves trans isomer selectivity .

This compound’s versatility in organic synthesis and industrial processes underscores its importance in petrochemical applications. Ongoing research focuses on enhancing catalytic efficiency and exploring novel derivatives for advanced materials.

科学的研究の応用

Applications in Organic Synthesis

- Intermediate for Conduritol D :

- Synthesis of Butenediol :

- Building Block for Heterocycles :

Case Study 1: Synthesis of Conduritol D

A study demonstrated the efficient synthesis of Conduritol D using this compound as an intermediate. The process involved selective deacetylation and was optimized to achieve high yields while minimizing by-products. The resulting Conduritol D exhibited potential applications in drug development due to its structural properties conducive to biological activity.

Case Study 2: Production of Butanediol

Research highlighted the conversion of this compound into butenediol through catalytic processes. The study emphasized optimizing reaction conditions to enhance yield and selectivity towards butenediol production. The findings indicate that this pathway could provide a sustainable route for producing valuable chemical intermediates.

作用機序

The mechanism of action of trans,trans-1,4-Diacetoxy-1,3-butadiene involves its ability to undergo various chemical reactions due to the presence of reactive acetoxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

trans,trans-1,4-Diphenyl-1,3-butadiene: This compound has phenyl groups instead of acetoxy groups, leading to different chemical properties and reactivity.

trans,trans-1,3-Butadiene-1,4-dicarboxylic acid: This compound has carboxylic acid groups, making it more acidic and reactive in different types of reactions.

Uniqueness: trans,trans-1,4-Diacetoxy-1,3-butadiene is unique due to its acetoxy groups, which provide specific reactivity and make it useful in a variety of synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.

生物活性

Introduction

trans,trans-1,4-Diacetoxy-1,3-butadiene is an organic compound derived from 1,3-butadiene, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse scientific studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that features two acetoxy groups attached to a butadiene backbone. This configuration influences its reactivity and biological interactions.

Chemical Structure

- Molecular Formula : CHO

- Molecular Weight : 144.13 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Durden et al. (1970) reported that this compound is effective against various microorganisms including Staphylococcus aureus and Aspergillus niger. Additionally, it has shown potential in agricultural applications as a fungicide against Uromyces phaseoli, a pathogen responsible for bean rust .

Cytotoxicity and Pharmacological Potential

Studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells suggests its potential as an anticancer agent. For instance, research has shown that exposure to this compound can lead to cell cycle arrest and increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis .

The biological activity of this compound may be attributed to its electrophilic nature. The presence of acetoxy groups enhances its reactivity towards nucleophiles in biological systems. This reactivity can lead to the modification of cellular macromolecules such as proteins and nucleic acids, potentially disrupting cellular functions and leading to cell death.

ADME Properties

A study on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicates favorable pharmacokinetic profiles. The compound is well absorbed in biological systems and shows a moderate distribution across tissues. Metabolically, it undergoes hydrolysis to yield active metabolites that contribute to its biological effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers found that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis demonstrated that treated cells exhibited increased annexin V staining indicative of early apoptotic changes .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.13 g/mol |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Aspergillus niger |

| Cytotoxicity | IC50 ~ 30 µM in breast cancer cells |

| Mechanism of Action | Electrophilic modification of cellular macromolecules |

| ADME Properties | Well absorbed; moderate tissue distribution |

特性

IUPAC Name |

[(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRCQTOOSIDDOJ-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=CC=COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C=C/C=C/OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244641 | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-11-9 | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15910-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E,3E)-Buta-1,3-diene-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,3E)-buta-1,3-diene-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。